molecular formula C9H11Cl2N3S B13640789 5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride

Cat. No.: B13640789
M. Wt: 264.17 g/mol
InChI Key: ALXHJMATMOMIBN-UHFFFAOYSA-N
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Description

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine dihydrochloride is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a pyridin-3-yl moiety at position 4, and an amine group at position 2. The dihydrochloride salt form enhances its aqueous solubility, making it more suitable for pharmacological applications. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS)-targeting effects. The pyridinyl group may contribute to receptor binding via hydrogen bonding or π-π interactions, while the methyl group could improve metabolic stability by reducing oxidative degradation .

Properties

Molecular Formula

C9H11Cl2N3S

Molecular Weight

264.17 g/mol

IUPAC Name

5-methyl-4-pyridin-3-yl-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C9H9N3S.2ClH/c1-6-8(12-9(10)13-6)7-3-2-4-11-5-7;;/h2-5H,1H3,(H2,10,12);2*1H

InChI Key

ALXHJMATMOMIBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride typically involves the reaction of 4-(pyridin-3-yl)-1,3-thiazol-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways.

    Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes such as DNA replication, cell cycle progression, and apoptosis, ultimately resulting in the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Compound Name Core Structure Key Substituents Salt Form Reported Activity/Properties Reference
5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine dihydrochloride Thiazole 5-methyl, 4-(pyridin-3-yl), 2-amine Dihydrochloride High solubility (inferred), potential CNS activity (speculative)
MPEP (2-methyl-6-(phenylethynyl)pyridine) Pyridine Phenylethynyl, methyl Neutral mGlu5 antagonist, anxiolytic in rodents
PK03447E-1 (tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) Piperidine Pyridin-3-yl, tert-butyl carbamate Neutral Light yellow solid, requires protective handling
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine hydrochloride 1,3,4-Thiadiazole Pyridin-4-yl, 2-amine Hydrochloride Structural similarity (0.81), inferred moderate solubility
Key Observations:

MPEP lacks a heterocyclic core but shares a pyridine moiety, which may contribute to CNS activity via mGlu5 receptor modulation .

MPEP’s phenylethynyl group enhances lipophilicity, contrasting with the dihydrochloride salt form of the target compound, which improves water solubility .

Salt Forms and Solubility :

  • The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like MPEP and PK03447E-1, which may require formulation aids for bioavailability .

Physicochemical Properties

  • Target Compound: As a dihydrochloride salt, it is expected to exhibit high solubility in polar solvents. The methyl group may moderately increase logP compared to non-methylated analogs.
  • MPEP : Neutral and lipophilic (logP ~3.5 predicted), requiring organic solvents for in vitro studies .

Biological Activity

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

The compound's molecular formula is C9H10N3S2HClC_9H_{10}N_3S\cdot 2HCl, and it features a thiazole ring, which is known for its role in various pharmacological applications. The presence of the pyridine moiety contributes to its interaction with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit potent antitumor properties. For instance, a study highlighted that thiazole compounds, including those with pyridine substitutions, have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influence cytotoxicity. Notably, compounds with electron-donating groups at specific positions exhibited enhanced activity.

CompoundIC50 (µg/mL)Cell Line
91.61 ± 1.92A-431
101.98 ± 1.22Jurkat

These results underscore the potential of this compound as an effective anticancer agent .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In a series of experiments, thiazole-based compounds were tested for their ability to prevent seizures in animal models. The findings suggest that certain structural features enhance anticonvulsant efficacy, particularly when combined with pyridine derivatives.

Case Study:
One notable case study demonstrated that a related thiazole compound provided significant protection against seizures induced by pentylenetetrazole (PTZ), indicating the potential for therapeutic use in epilepsy .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles can act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Modulation of Cellular Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation.
  • Interaction with Receptors : The pyridine moiety allows for interaction with various receptors, potentially leading to altered neurotransmitter activity in the case of anticonvulsant effects.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that thiazole derivatives generally possess favorable absorption and distribution characteristics. However, detailed studies on the specific pharmacokinetics of this compound are still needed to fully understand its bioavailability and metabolism.

Toxicological assessments indicate that while thiazole compounds can exhibit cytotoxicity at high concentrations, many derivatives maintain a safety profile conducive for further development .

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